

A Technical Guide to Nur77 Agonist Binding

Affinity and Kinetics

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Compound of Interest		
Compound Name:	Nur77 agonist-1	
Cat. No.:	B15543047	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "**Nur77 agonist-1**" is not explicitly defined in the reviewed literature. This guide synthesizes data from several well-characterized Nur77 agonists to provide a representative understanding of their binding properties and the methodologies used for their assessment.

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a compelling therapeutic target for a range of diseases, including cancer, inflammation, and metabolic disorders.[1][2] Unlike conventional nuclear receptors, Nur77 possesses an atypical ligand-binding domain (LBD) where the canonical binding pocket is occupied by bulky hydrophobic residues.[3] Despite this, a number of small molecules have been identified that can bind to and modulate Nur77 activity.[3][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of representative Nur77 agonists, details the experimental protocols for their characterization, and illustrates the associated signaling pathways.

Quantitative Data on Nur77 Agonist Interactions

The binding affinity of a ligand for its target is a critical parameter in drug development, influencing potency and specificity. For Nur77 agonists, various quantitative metrics have been reported, including the dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50).



Compound	Assay Type	Parameter	Value	Cell Line/Syste m	Reference
NB1	Surface Plasmon Resonance (SPR)	Kd	0.12 μΜ	Purified Nur77 Protein	
Cell Proliferation (MTT)	IC50	0.0030 μΜ	MDA-MB-231		
Cell Proliferation (MTT)	IC50	0.0850 μΜ	A549		
Cytosporone B (Csn-B)	Transactivatio n Assay	EC50	0.278 nM	-	
Surface Plasmon Resonance (SPR)	Kd	1.5 μΜ	Purified Nur77 LBD		
THPN	Radioligand Binding Assay	Kd	270 nM	Purified Nur77 LBD	
Celastrol	Surface Plasmon Resonance (SPR)	Kd	290 nM	Purified Nur77 LBD	
Nur77 modulator 2	-	Kd	0.35 μΜ	-	•
Nur77 modulator 4	-	Kd	0.477 μΜ	-	
Triptohypol C	-	Kd	0.87 μΜ	-	



Nur77 modulator 1	-	Kd	3.58 μΜ	-
Arachidonic Acid	Isothermal Titration Calorimetry (ITC)	Ka	3 x 10^5 M^-1	Purified His6- Nur77LBD oligomers

Experimental Protocols

The characterization of Nur77 agonist binding affinity and kinetics relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of a ligand for Nur77.

Methodology:

- Immobilization: Recombinant purified Nur77 protein (e.g., the ligand-binding domain, LBD) is immobilized on a sensor chip surface.
- Binding: A solution containing the Nur77 agonist (analyte) at various concentrations is flowed over the sensor chip. The binding of the analyte to the immobilized Nur77 causes a change in the refractive index at the surface, which is detected as a response unit (RU).
- Dissociation: A buffer solution is flowed over the chip to allow for the dissociation of the analyte from the receptor.
- Data Analysis: The association and dissociation phases are monitored in real-time to generate a sensorgram. The kinetic parameters (kon and koff) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.



Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context.

Objective: To confirm target engagement by observing the thermal stabilization of Nur77 upon ligand binding.

Methodology:

- Cell Treatment: Intact cells are treated with the Nur77 agonist or a vehicle control.
- Heating: The cell lysates are heated at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
- Protein Separation: The soluble and aggregated protein fractions are separated by centrifugation.
- Detection: The amount of soluble Nur77 at each temperature is quantified by Western blotting or other protein detection methods.
- Data Analysis: A melting curve is generated by plotting the fraction of soluble Nur77 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the ligand indicates binding.

Transactivation Assay

This cell-based reporter assay measures the ability of a compound to modulate the transcriptional activity of Nur77.

Objective: To determine the functional activity of a Nur77 agonist (e.g., EC50).

Methodology:

- Plasmids: Cells (e.g., HeLa, HEK293T) are co-transfected with two plasmids:
 - An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the Nur77 LBD (pBind-Nur77-LBD).

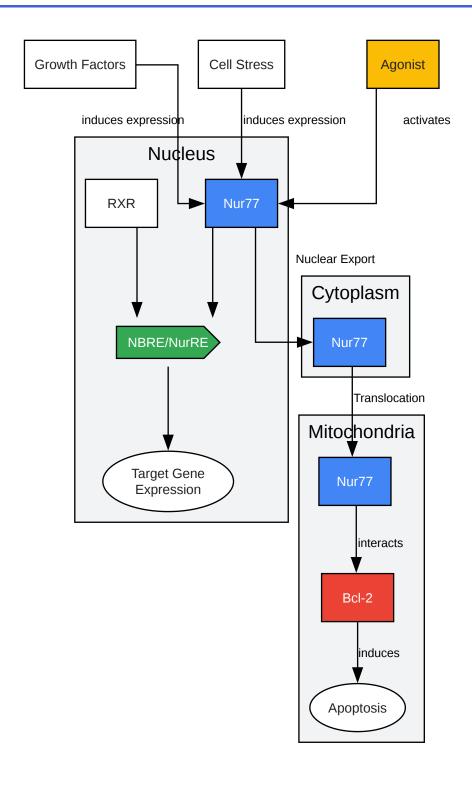


- A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (pG5-Luciferase).
- Compound Treatment: The transfected cells are treated with various concentrations of the Nur77 agonist.
- Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., DMSO). The EC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key Nur77 signaling pathways and the workflows of the experimental protocols described above.

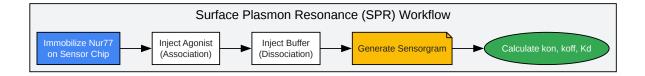




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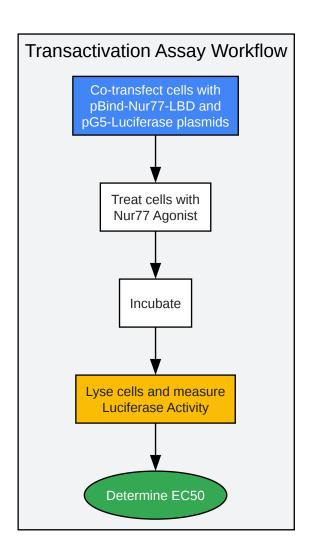
Caption: Nur77 signaling pathways.





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Caption: SPR experimental workflow.



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Caption: Transactivation assay workflow.



Conclusion

The study of Nur77 agonists is a rapidly evolving field with significant therapeutic potential. While a specific compound named "Nur77 agonist-1" is not prominent in the literature, the analysis of known agonists reveals a range of binding affinities and functional activities. The methodologies outlined in this guide, including SPR, CETSA, and transactivation assays, are crucial for the identification and characterization of novel Nur77 modulators. The continued application of these techniques will undoubtedly facilitate the development of new therapeutics targeting the complex biology of Nur77.

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